3-methoxy-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a thiazole-containing piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy and methyl groups, and the attachment of the thiazole-containing piperidine moiety. Common synthetic routes may involve:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methoxy and methyl groups can be introduced via nucleophilic substitution reactions.
Attachment of Thiazole-Containing Piperidine Moiety: This step may involve coupling reactions, such as amide bond formation or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole, have diverse biological activities.
Piperidine Derivatives: Piperidine-containing compounds, such as piperine and risperidone, are known for their pharmacological properties.
Pyrazine Derivatives: Pyrazine-based compounds, such as pyrazinamide and phenazine, have applications in medicine and agriculture.
Uniqueness
3-methoxy-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is unique due to its combination of a pyrazine ring with a thiazole-containing piperidine moiety. This structural arrangement may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-13-20-15(12-24-13)11-22-8-4-14(5-9-22)10-21(2)16-17(23-3)19-7-6-18-16/h6-7,12,14H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPMSXHSHGLZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)CN(C)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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